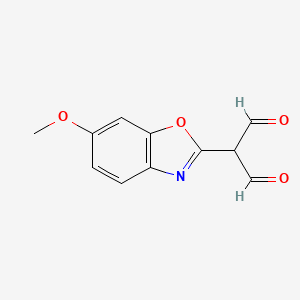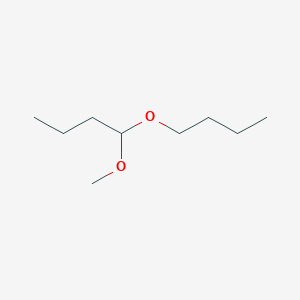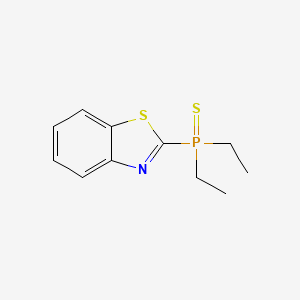
2-(Diethylphosphorothioyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylphosphorothioyl)-1,3-benzothiazole is an organophosphorus compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzothiazole ring substituted with a diethylphosphorothioyl group, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylphosphorothioyl)-1,3-benzothiazole typically involves the reaction of O,O’-diethyl thiophosphoric acids with benzyl halides in the presence of a base. This method provides a direct route to phosphorothioates via the formation of O,O’-diethyl thiophosphate anion . Another efficient method involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite, triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of microwave irradiation in industrial settings has been explored to enhance reaction rates and reduce energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylphosphorothioyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioyl group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the benzothiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and potassium tert-butoxide are employed under anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
2-(Diethylphosphorothioyl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pesticides and as a stabilizer in polymer manufacturing
Mécanisme D'action
The mechanism of action of 2-(Diethylphosphorothioyl)-1,3-benzothiazole involves its interaction with molecular targets such as enzymes and receptors. The diethylphosphorothioyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This compound can also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Diethylphosphorothioyl)-1,3-benzoxazole
- 2-(Diethylphosphorothioyl)-1,3-benzimidazole
- 2-(Diethylphosphorothioyl)-1,3-thiazole
Uniqueness
2-(Diethylphosphorothioyl)-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the benzothiazole ring enhances its stability and allows for diverse functionalization, making it a versatile compound in various applications .
Propriétés
Numéro CAS |
116089-68-0 |
|---|---|
Formule moléculaire |
C11H14NPS2 |
Poids moléculaire |
255.3 g/mol |
Nom IUPAC |
1,3-benzothiazol-2-yl-diethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H14NPS2/c1-3-13(14,4-2)11-12-9-7-5-6-8-10(9)15-11/h5-8H,3-4H2,1-2H3 |
Clé InChI |
YQVFPDKCGHTTAQ-UHFFFAOYSA-N |
SMILES canonique |
CCP(=S)(CC)C1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


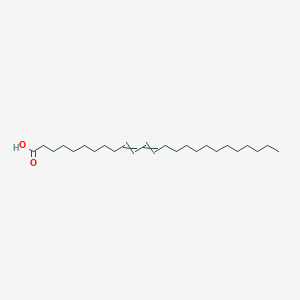
![2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14292126.png)
![2-Methyl-2-azaspiro[4.4]non-7-EN-1-one](/img/structure/B14292150.png)
![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione](/img/structure/B14292152.png)
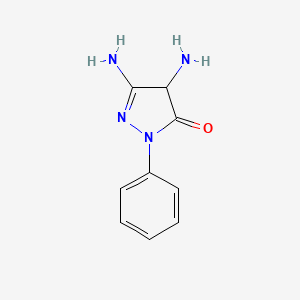
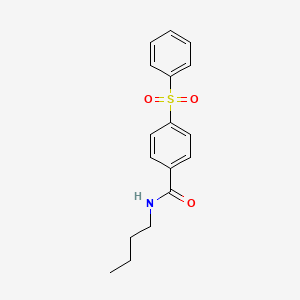
![2-[2-(2-Iodoethoxy)ethoxy]ethyl 4-formylbenzoate](/img/structure/B14292166.png)
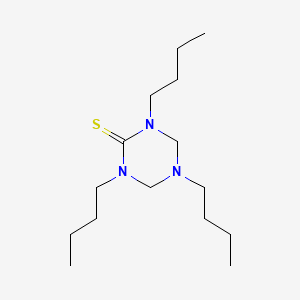
![Ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate](/img/structure/B14292173.png)
